5-methoxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide
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Overview
Description
5-methoxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide is an organic compound that features both borate and amide functional groups
Preparation Methods
The synthesis of 5-methoxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide typically involves nucleophilic substitution and amidation reactions. One common synthetic route includes the reaction of 5-methoxypyridine-2-carboxylic acid with 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline under appropriate conditions to form the desired amide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The borate group can participate in Suzuki coupling reactions, forming new carbon-carbon bonds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-methoxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its ability to form stable boronic ester bonds, which can interact with various biological molecules. These interactions can inhibit enzyme activity or facilitate targeted drug delivery. The molecular targets and pathways involved depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar compounds include other boronic acid derivatives and amides, such as:
- 2-methoxypyridine-5-boronic acid pinacol ester
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline These compounds share similar functional groups but differ in their specific structures and applications. The uniqueness of 5-methoxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide lies in its combination of borate and amide groups, which provide distinct reactivity and potential applications.
Properties
Molecular Formula |
C19H23BN2O4 |
---|---|
Molecular Weight |
354.2 g/mol |
IUPAC Name |
5-methoxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C19H23BN2O4/c1-18(2)19(3,4)26-20(25-18)13-7-6-8-14(11-13)22-17(23)16-10-9-15(24-5)12-21-16/h6-12H,1-5H3,(H,22,23) |
InChI Key |
TTYDLMXMMZBLLV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3=NC=C(C=C3)OC |
Origin of Product |
United States |
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